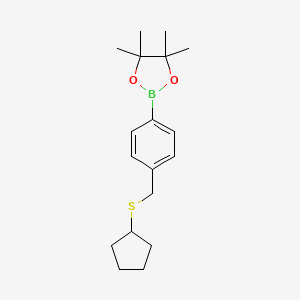

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester

Beschreibung

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester (CAS: PN-6731) is an organoboron compound featuring a cyclopentylthio-methyl substituent at the para position of the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid moiety, making it suitable for Suzuki-Miyaura cross-coupling reactions and biomedical applications. Its sulfur-containing cyclopentyl group distinguishes it from other phenylboronic acid derivatives, offering unique redox and hydrophobic properties .

Eigenschaften

IUPAC Name |

2-[4-(cyclopentylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO2S/c1-17(2)18(3,4)21-19(20-17)15-11-9-14(10-12-15)13-22-16-7-5-6-8-16/h9-12,16H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNPLQWTZMPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-Cyclopentylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: The ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Dehydrating Agents: Molecular sieves, anhydrous magnesium sulfate.

Major Products

Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Material Science: Employed in the development of new materials with unique electronic properties.

Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Wirkmechanismus

The mechanism of action of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

SA-PeroxyTCN-1 and SA-PeroxyDTCN-1 (Thiomethyl Phenylboronic Acid Pinacol Esters)

- Structure : Both compounds feature a thiomethyl (-SCH3) group at the para position but differ in their sulfur oxidation states due to synthetic pathways (e.g., SA-PeroxyDTCN-1 uses a thiochloroformate reagent) .

- Reactivity : SA-PeroxyDTCN-1 exhibits higher synthetic yield (62% vs. 36% for SA-PeroxyTCN-1), suggesting greater stability of the thioether linkage during synthesis .

- Applications: Used in kinetic studies of hydrogen sulfide donors, leveraging sulfur's redox activity.

4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (HPAP/PBAP)

- Structure : Contains a hydroxymethyl (-CH2OH) group instead of cyclopentylthio-methyl.

- Reactivity : The hydroxymethyl group enables conjugation with cyclodextrins (e.g., Oxi-αCD) for ROS-responsive drug delivery. HPAP degrades upon oxidation, releasing therapeutics in oxidative microenvironments .

- Applications: Widely used in pH/ROS dual-sensitive nanoparticles for targeting vascular inflammation .

4-(Aminomethyl)phenylboronic Acid Pinacol Ester

- Structure: Features an aminomethyl (-CH2NH2) group, facilitating covalent bonding with anhydrides or carbonyl compounds.

- Reactivity : Used in synthesizing tetrachlorophthalimide derivatives via acyl substitution reactions .

- Applications : Intermediate in organic synthesis for functionalized aromatic systems.

Fluorinated Derivatives (e.g., 4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester)

- Structure : Fluorine substituents enhance electronegativity and metabolic stability.

- Reactivity: Fluorine improves binding affinity in medicinal chemistry applications but reduces solubility compared to non-fluorinated analogs .

Physicochemical Properties

| Compound | Solubility (Organic Solvents) | Stability to ROS | Key Functional Group Reactivity |

|---|---|---|---|

| Target Compound (PN-6731) | Moderate (hydrophobic S-Cp) | High (thioether) | S-Cp: Redox activity, hydrophobic |

| HPAP/PBAP | High (polar -CH2OH) | Low (oxidizable) | -CH2OH: Conjugation, ROS-triggered release |

| 4-(Aminomethyl)phenylboronic ester | High | Moderate | -CH2NH2: Nucleophilic reactions |

| SA-PeroxyDTCN-1 | High | Moderate | -SCH3: H2S donation |

| Fluorinated Derivatives | Low to moderate | High | -F: Electronegative stabilization |

Data compiled from

Biologische Aktivität

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, influencing various biological pathways. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and applications.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a cyclopentylthiomethyl substituent and a pinacol ester moiety. This unique configuration may enhance its binding affinity to biological targets, including enzymes and receptors.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boron compounds. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Anticancer Properties

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity or targeting specific cancer cell signaling pathways. For instance, studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and the activation of caspases .

Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties. The ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways makes them potential candidates for developing new antibiotics. Preliminary studies suggest that 4-(S-Cyclopentylthiomethyl)phenylboronic acid may exhibit such activities, although more targeted research is necessary to confirm these effects.

Case Studies

- Cell Viability Assays : In vitro studies involving various cancer cell lines have demonstrated that compounds similar to 4-(S-Cyclopentylthiomethyl)phenylboronic acid can significantly reduce cell viability in a dose-dependent manner. For example, a study showed that at concentrations above 10 µM, cell viability dropped below 50% in treated lines compared to controls .

- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of boronic acid derivatives. In one study, administration of a related compound resulted in significant tumor size reduction in xenograft models, indicating potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 4-(S-cyclopentylthiomethyl)phenylboronic acid, pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example:

- Step 1 : React 4-bromo-(S-cyclopentylthiomethyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C .

- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using and . Key signals include the pinacol ester protons (δ 1.2–1.3 ppm) and cyclopentylthio group (δ 2.8–3.2 ppm) .

Q. How should researchers handle stability and storage of this boronic ester?

- Stability : The compound is stable under inert atmospheres (argon/nitrogen) and dry conditions but hydrolyzes in the presence of water or protic solvents. Avoid exposure to strong acids/bases .

- Storage : Store at 2–8°C in sealed, desiccated containers. Use molecular sieves (3Å) to maintain dryness. Shelf life: >12 months under optimal conditions .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~319.20 g/mol (analogous compounds) | |

| Melting Point | 165–170°C (similar derivatives) | |

| Solubility | Soluble in THF, DCM, DMSO; insoluble in water |

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during Suzuki-Miyaura couplings with this boronic ester?

Contradictions in yields often arise from:

- Catalyst Selection : PdCl₂(dppf) may outperform Pd(PPh₃)₄ for sterically hindered substrates. Pre-catalyst activation (e.g., with CsF) improves efficiency .

- Oxygen Sensitivity : Trace oxygen inhibits coupling. Use rigorously degassed solvents and Schlenk-line techniques. Validate via control experiments under inert vs. ambient conditions .

- Substrate Purity : Residual moisture or pinacol impurities (>5%) reduce yields. Pre-purify via recrystallization (hexane/ethyl acetate) and verify purity by HPLC (>98%) .

Q. What advanced analytical methods are critical for characterizing this compound’s stereochemical integrity?

- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 90:10) to confirm enantiomeric excess (>99% for S-configuration) .

- X-ray Crystallography : Resolve ambiguities in cyclopentylthio group orientation. Crystallize from hexane/DCM (1:1) at –20°C .

- : Monitor boronic ester integrity (δ 28–32 ppm for pinacol esters vs. δ 10–15 ppm for free boronic acids) .

Q. Table 2: Common Contaminants and Mitigation Strategies

Q. How can researchers optimize reaction conditions for sterically demanding substrates?

- Solvent Choice : Use toluene or dioxane instead of THF to reduce steric hindrance.

- Temperature Gradients : Perform reactions at 110°C for 12–24 hours with microwave assistance (20–30% yield improvement) .

- Additives : Add 10 mol% tetrabutylammonium bromide (TBAB) to enhance solubility of inorganic bases (e.g., Cs₂CO₃) .

Q. What are the implications of the cyclopentylthio group’s electronic effects on reactivity?

The electron-donating cyclopentylthio group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.